![molecular formula C10H14O2 B14335775 8,8-Dimethylbicyclo[3.2.1]octane-2,4-dione CAS No. 109951-03-3](/img/structure/B14335775.png)
8,8-Dimethylbicyclo[3.2.1]octane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8,8-Dimethylbicyclo[3.2.1]octane-2,4-dione is an organic compound with the molecular formula C10H14O2. It belongs to the class of bicyclic compounds, characterized by two fused rings. This compound is notable for its unique structure, which includes a bicyclo[3.2.1]octane framework with two ketone groups at positions 2 and 4, and two methyl groups at position 8. This structural arrangement imparts distinct chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Dimethylbicyclo[3.2.1]octane-2,4-dione typically involves the double Michael addition of carbon nucleophiles to cyclic dienones. This method allows for the formation of the bicyclic framework with high stereochemical control. The reaction proceeds under mild conditions, often in the presence of a base such as potassium carbonate, and yields the desired product in good to excellent yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for scalability, ensuring high purity of the final product, and implementing cost-effective and environmentally friendly processes.
化学反応の分析
Types of Reactions: 8,8-Dimethylbicyclo[3.2.1]octane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
8,8-Dimethylbicyclo[3.2.1]octane-2,4-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studies of reaction mechanisms and stereochemistry.
Biology: The compound’s derivatives are investigated for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties is ongoing, with some derivatives showing promise as therapeutic agents.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 8,8-Dimethylbicyclo[3.2.1]octane-2,4-dione and its derivatives involves interactions with various molecular targets. The compound’s ketone groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The bicyclic structure also contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
類似化合物との比較
Bicyclo[3.2.1]octane-2,4-dione: Lacks the methyl groups at position 8, resulting in different chemical properties and reactivity.
8,8-Dimethylbicyclo[3.3.1]nonane-2,4-dione: Features a different ring size, leading to variations in stereochemistry and reactivity.
Uniqueness: 8,8-Dimethylbicyclo[3.2.1]octane-2,4-dione is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.
特性
CAS番号 |
109951-03-3 |
|---|---|
分子式 |
C10H14O2 |
分子量 |
166.22 g/mol |
IUPAC名 |
8,8-dimethylbicyclo[3.2.1]octane-2,4-dione |
InChI |
InChI=1S/C10H14O2/c1-10(2)6-3-4-7(10)9(12)5-8(6)11/h6-7H,3-5H2,1-2H3 |
InChIキー |
FKBVLCQXWQNAGE-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC1C(=O)CC2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,5-Diethyl-2-[(propan-2-yl)oxy]dihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14335694.png)
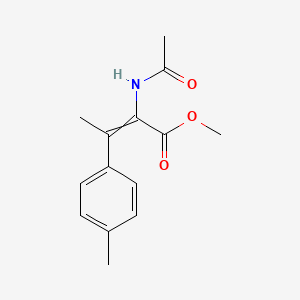
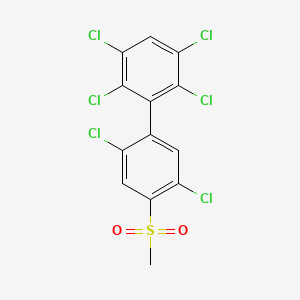
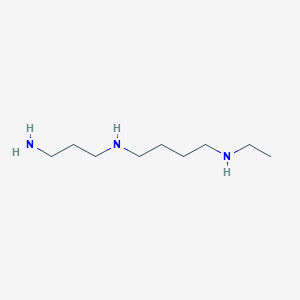

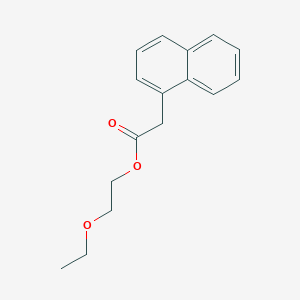
![Ethyl 1H-benzo[G]indole-3-carboxylate](/img/structure/B14335738.png)
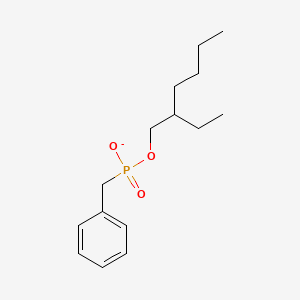
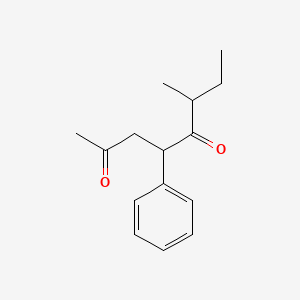
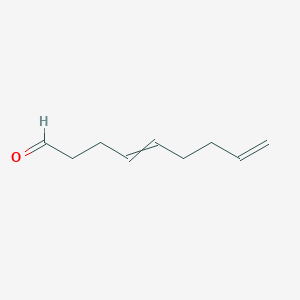

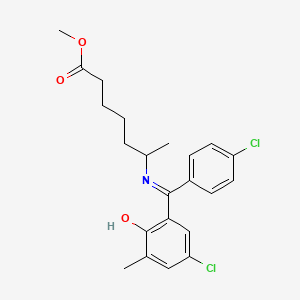

![Benzoic acid;[9-(hydroxymethyl)fluoren-9-yl]methanol](/img/structure/B14335792.png)
